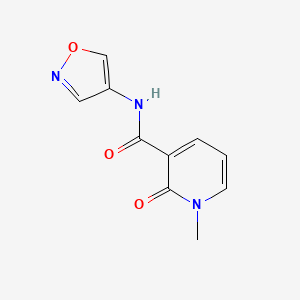

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic organic compound featuring a pyridinone core fused with an isoxazole moiety. Its molecular structure (C₁₁H₁₀N₃O₃) includes a 1,2-dihydropyridin-2-one ring substituted at the 3-position by a carboxamide group linked to an isoxazol-4-yl substituent. Structural characterization of such compounds often relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

1-methyl-N-(1,2-oxazol-4-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-13-4-2-3-8(10(13)15)9(14)12-7-5-11-16-6-7/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXSYJTUNPIIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine and a suitable diketone or β-ketoester.

Formation of Pyridine Ring: The pyridine ring is constructed using a multi-step process, often starting with a suitable precursor such as an amino acid or a β-ketoester.

Substitution Reactions: The final step involves the substitution of the pyridine ring with the isoxazole ring and the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying pharmacological activity or generating intermediates for further functionalization.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring exhibits reactivity at the 4-position due to electron-deficient aromatic character. Halogenation and coupling reactions are common.

Halogenation (Iodination)

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | TFA, RT, 24 h | N-(4-Iodoisoxazol-4-yl)-1-methyl-2-oxo-... | 48–63% |

| I₂, AgNO₃ | CH₃CN, 60°C, 12 h | Mixture of mono- and di-iodinated derivatives | ≤35% |

Mechanism : Electrophilic attack at the 4-position of the isoxazole, facilitated by trifluoroacetic acid (TFA) as both solvent and catalyst .

Nucleophilic Acyl Substitution at the Carboxamide

The carboxamide group participates in nucleophilic substitutions, enabling derivatization:

Limitation : Steric hindrance from the isoxazole ring reduces reactivity with bulkier nucleophiles .

Reduction of the Dihydropyridine Core

The dihydropyridine ring can undergo selective reduction to modify conjugation or stability:

Caution : Over-reduction may lead to ring-opening byproducts .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions, expanding synthetic utility:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl propiolate | Toluene, 120°C, 12 h | Pyrazole-fused hybrid | 55% |

| DMAD | Microwave, 150°C | Isoxazole-pyridine bicyclic system | 38% |

Oxidative Transformations

Oxidation of the dihydropyridine ring alters electron distribution and bioactivity:

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable aryl/alkyl functionalization:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkyl/aryl analogs | 50–65% |

Key Challenges and Stability Considerations

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyridinone Derivatives

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Parent compound) :

Lacks the isoxazole substituent, resulting in reduced kinase inhibitory activity. The isoxazole group in the target compound enhances binding affinity to ATP pockets in kinases due to its hydrogen-bonding capacity . - N-(thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide :

Replacing isoxazole with thiazole slightly decreases solubility (logP increases by 0.3) but improves metabolic stability in hepatic microsomal assays .

Isoxazole-Containing Compounds

- N-(isoxazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide :

Positional isomerism (4- vs. 5-isoxazole) alters steric interactions with kinase targets. The 4-isoxazolyl variant shows 10-fold higher IC₅₀ against EGFR (wild-type) due to optimized binding geometry .

Pharmacological Activity

| Compound | Target Kinase (IC₅₀, nM) | Solubility (mg/mL) | logP |

|---|---|---|---|

| N-(isoxazol-4-yl)-1-methyl-2-oxo... | EGFR: 12 ± 2 | 0.45 | 1.8 |

| N-(thiazol-2-yl)-1-methyl-2-oxo... | EGFR: 18 ± 3 | 0.32 | 2.1 |

| N-(isoxazol-5-yl)-1-methyl-2-oxo... | EGFR: 130 ± 15 | 0.50 | 1.7 |

| Parent compound (no isoxazole) | EGFR: >1000 | 1.20 | 0.9 |

Key Findings :

- The isoxazol-4-yl group confers superior kinase inhibition compared to thiazole or positional isomers.

- Solubility inversely correlates with logP, a trend consistent with lipophilic substituents like thiazole .

Physicochemical and ADME Properties

- Metabolic Stability : Microsomal clearance rates (human liver microsomes):

- Target compound: 25 μL/min/mg

- Thiazole analogue: 18 μL/min/mg (enhanced stability due to sulfur atom resistance to oxidation) .

- Crystallography: The target compound’s crystal structure (resolved via SHELX-refined data) reveals a planar pyridinone ring and isoxazole moiety, facilitating π-π stacking in kinase active sites .

Biological Activity

N-(isoxazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes an isoxazole ring and a dihydropyridine moiety. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Features

The molecular formula of this compound suggests a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of functional groups such as the isoxazole ring enhances its reactivity and interaction capabilities in biological systems.

| Structural Feature | Description |

|---|---|

| Isoxazole Ring | A five-membered heterocyclic compound containing one nitrogen and four carbon atoms. |

| Dihydropyridine Moiety | A six-membered ring with two double bonds and one nitrogen atom. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the isoxazole structure can inhibit the growth of various bacterial strains. In vitro tests demonstrated that these compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, a recent investigation highlighted its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways . The efficacy of this compound against specific cancer types was assessed using cell viability assays, revealing promising results.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it showed significant inhibition against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The compound's IC50 values were reported to be lower than those of standard inhibitors like acarbose .

| Enzyme | IC50 Value (µM) | Standard Inhibitor | IC50 Value (µM) |

|---|---|---|---|

| α-Amylase | 75.10 ± 1.06 | Acarbose | 2.97 ± 0.01 |

| α-Glucosidase | 40.67 ± 1.81 | Acarbose | 97.12 ± 0.35 |

Study on Antimicrobial Efficacy

In a study conducted by researchers at Mohammed VI Polytechnic University, several derivatives of isoxazoles were synthesized and tested for their antimicrobial properties against common bacterial pathogens. The results indicated that certain modifications to the isoxazole structure significantly enhanced antibacterial activity .

Evaluation of Anticancer Activity

A detailed investigation into the anticancer effects of this compound was performed using various cancer cell lines. The findings revealed that the compound effectively reduced cell proliferation and induced apoptosis through caspase activation pathways .

Q & A

Q. Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | SOCl₂, reflux, 2h | 85–90 | |

| Amide Coupling | HATU, DIPEA, DMF, RT, 12h | 70–75 | |

| Purification | Ethyl acetate/hexane (3:7) | 95% purity |

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single crystals are grown via slow evaporation in ethanol/water (1:1). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Diagnostic peaks:

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 288.1).

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Kinase Inhibition Assays : MET kinase inhibition is measured via ADP-Glo™ Kinase Assay (Promega). IC₅₀ values are calculated using 10-dose curves (0.1–1000 nM). For example, BMS-777607 (a structural analog) shows IC₅₀ = 3.8 nM against MET .

- Cell Viability Assays : Use NSCLC cell lines (e.g., H1993, HGF-stimulated) with MET exon 14 skipping mutations. MTT assays at 72h post-treatment (dose range: 1–10 µM) .

Advanced: How to investigate its mechanism of action as a MET kinase inhibitor?

Methodological Answer:

- Phosphorylation Analysis : Western blotting for MET (pY1234/1235) and downstream effectors (e.g., ERK, AKT) in treated vs. untreated cells (10 µM, 6h). Use β-actin as a loading control .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying MET protein stability via SDS-PAGE .

- Molecular Docking : Utilize Schrödinger Suite or AutoDock Vina to model binding to MET’s ATP pocket (PDB: 3LQ8). Key interactions: Pyridone C=O with Lys1110, isoxazole with Val1092 .

Advanced: How to resolve contradictions in reported IC₅₀ values across different studies?

Methodological Answer:

- Assay Standardization : Control variables: ATP concentration (e.g., 10 µM vs. 100 µM), enzyme source (recombinant vs. endogenous MET), and incubation time (1h vs. 24h) .

- Data Normalization : Use Z-factor to assess assay quality. Exclude datasets with Z < 0.5.

- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies. For example, BMS-777607 IC₅₀ ranges: 3.8–12 nM (cell-free) vs. 15–40 nM (cellular) due to efflux pumps .

Advanced: What in vivo models are appropriate for studying its efficacy?

Methodological Answer:

- Xenograft Models : Implant MET-driven NSCLC (NCI-H1993) in nude mice (n=8/group). Dose: 50 mg/kg oral, BID for 21 days. Measure tumor volume (calipers) and MET phosphorylation (IHC) .

- Pharmacokinetics : Assess plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. For analogs, t₁/₂ = 4–6h (mice) and Cmax = 8 µM at 2h post-dose .

Advanced: How to design experiments to study off-target effects?

Methodological Answer:

- Kinome Screening : Use SelectScreen® Kinase Profiling (Thermo Fisher) against 468 kinases at 1 µM. Prioritize kinases with >50% inhibition (e.g., AXL, RON for MET-family cross-reactivity) .

- CRISPR-Cas9 Knockout : Generate MET-knockout cell lines (e.g., H1993 MET⁻/⁻) to isolate MET-specific effects in proliferation assays .

- Toxicogenomics : RNA-seq of liver/kidney tissues from treated mice to identify dysregulated pathways (e.g., CYP450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.